Enantiomeric Configuration Inversion vs. (1R,2R)-Enantiomer (CAS 174758-63-5)
The (1S,2S) enantiomer of the ligand (CAS 174677-83-9) and its (1R,2R) counterpart (CAS 174758-63-5) are non‑superimposable mirror images that direct asymmetric induction in opposite senses. When used in asymmetric transfer hydrogenation of aromatic ketones with Ru, the (1S,2S) ligand delivers the (S)-alcohol product with up to 96% ee, whereas the (1R,2R) enantiomer gives the (R)-alcohol with comparable enantioselectivity [1]. Substituting one enantiomer for the other would invert the product configuration, which is unacceptable for a target molecule with a defined absolute stereochemistry [2].
| Evidence Dimension | Enantiomeric excess (ee) of product alcohol in asymmetric transfer hydrogenation |
|---|---|
| Target Compound Data | Up to 96% ee for (S)-alcohol (class‑level inference from di‑o‑tolyl analog, structurally analogous PNNP system) [1] |
| Comparator Or Baseline | (1R,2R)-enantiomer (CAS 174758-63-5): comparable ee for (R)-alcohol (opposite configuration) |
| Quantified Difference | Product absolute configuration is inverted; ee values are comparable but opposite in sign |
| Conditions | RuCl₂(PPh₃)₃ / ligand in situ, 2‑propanol, KOH, room temperature |
Why This Matters
For a procurement decision, selecting the correct enantiomer is mandatory because the (1S,2S) and (1R,2R) forms are not interchangeable; each delivers a specific product enantiomer required by the synthetic route.
- [1] Cheng, Z.-B.; Yu, S.-L.; Li, Y.-Y.; Dong, Z.-R.; Sun, G.-S.; Huang, K.-L.; Gao, J.-X. Novel Chiral PNNP-Ru Complexes: Synthesis and Application in Asymmetric Transfer Hydrogenation of Ketones. Chem. Res. Chin. Univ. 2011, 27, 170–173. View Source
- [2] Wong, W.-K.; Chik, T.-W.; Hui, K.-N.; Williams, I.; Feng, X.; Mak, T.C.W.; Che, C.-M. Preparation of chiral diimino- and diaminodiphosphine ligands and their CuI and AgI complexes. X-ray crystal structures of [Cu(1S,2S-cyclohexyl-P2N2)][PF6] and [Ag(1R,2R-cyclohexyl-P2N2H4)][BF4]. Polyhedron 1996, 15, 4447–4460. View Source
